(3-Nitro-benzylidene)-(4-phenylazo-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitro-benzylidene)-(4-phenylazo-phenyl)-amine is an organic compound with the molecular formula C19H14N4O2 This compound is characterized by the presence of a nitro group, a benzylidene group, and an azo group, making it a complex molecule with diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-benzylidene)-(4-phenylazo-phenyl)-amine typically involves the condensation of 3-nitrobenzaldehyde with 4-phenylazoaniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-benzylidene)-(4-phenylazo-phenyl)-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized under strong oxidizing conditions, such as with potassium permanganate or chromium trioxide, leading to the formation of different oxidation products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products
Reduction: Formation of (3-Amino-benzylidene)-(4-phenylazo-phenyl)-amine.
Oxidation: Various oxidation products depending on the extent of oxidation.
Substitution: Substituted derivatives of the original compound with different functional groups.
Scientific Research Applications
(3-Nitro-benzylidene)-(4-phenylazo-phenyl)-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its photochemical properties due to the presence of the azo group.
Biology: Investigated for its potential as a biological probe or as a part of molecular recognition systems.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of (3-Nitro-benzylidene)-(4-phenylazo-phenyl)-amine is largely dependent on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The azo group can participate in electron transfer reactions, influencing the compound’s photochemical and redox properties. These interactions can affect cellular pathways and molecular targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine
- (2,4-Dichloro-phenyl)-(4-nitro-benzylidene)-amine
- (4-Nitro-benzylidene)-(4-nitro-phenyl)-amine
- (3-Chloro-4-methyl-phenyl)-(4-nitro-benzylidene)-amine
Uniqueness
(3-Nitro-benzylidene)-(4-phenylazo-phenyl)-amine is unique due to the combination of its nitro, benzylidene, and azo groups, which confer distinct chemical and physical properties
Properties
CAS No. |
111438-25-6 |
---|---|
Molecular Formula |
C19H14N4O2 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H14N4O2/c24-23(25)19-8-4-5-15(13-19)14-20-16-9-11-18(12-10-16)22-21-17-6-2-1-3-7-17/h1-14H |
InChI Key |
WWRKYXPXQZJAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.